molecular formula C12H18O2 B12785205 Sedanolide, (3R,3aS)- CAS No. 2550-44-9

Sedanolide, (3R,3aS)-

Cat. No.: B12785205
CAS No.: 2550-44-9
M. Wt: 194.27 g/mol
InChI Key: UPJFTVFLSIQQAV-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sedanolide, (3R,3aS)-, involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 3-butylphthalide with a reducing agent to form the desired tetrahydrophthalide structure . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of Sedanolide, (3R,3aS)-, often involves the extraction of celery oil followed by purification processes to isolate the compound. Advanced techniques like supercritical fluid extraction (SFE) and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Sedanolide, (3R,3aS)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted benzofurans .

Scientific Research Applications

Comparison with Similar Compounds

Sedanolide, (3R,3aS)-, can be compared with other similar compounds such as:

Sedanolide, (3R,3aS)-, stands out due to its specific stereochemistry and its unique ability to activate the KEAP1–NRF2 pathway, which is not commonly observed in other similar compounds .

Properties

CAS No.

2550-44-9

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(3R,3aS)-3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3/t9-,11+/m0/s1

InChI Key

UPJFTVFLSIQQAV-GXSJLCMTSA-N

Isomeric SMILES

CCCC[C@@H]1[C@H]2CCCC=C2C(=O)O1

Canonical SMILES

CCCCC1C2CCCC=C2C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.